

4-Chloro-6-isopropylamino-2-methylthiopyrimidine literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Cat. No.: B1593433

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-6-isopropylamino-2-methylthiopyrimidine**: Synthesis, Properties, and Applications

Abstract

4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a substituted pyrimidine derivative of significant interest in the fields of agrochemical and pharmaceutical research. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, and the specific functionalization of this compound—a reactive chloro group, a lipophilic isopropylamino moiety, and a modifiable methylthio group—creates a versatile platform for chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic methodologies, and established applications, particularly as a key intermediate in the development of herbicides and as a building block for potential therapeutic agents. By synthesizing information from established chemical literature, this paper serves as an essential resource for researchers and professionals in medicinal chemistry, drug development, and agricultural science.

Introduction to Substituted Pyrimidines The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and agricultural chemistry.[\[1\]](#)[\[2\]](#) As an essential constituent

of nucleobases like cytosine, thymine, and uracil, it is fundamental to all living organisms.[\[1\]](#)[\[2\]](#) This inherent biological relevance has inspired the development of a vast library of synthetic pyrimidine derivatives that exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anti-malarial properties.[\[1\]](#)[\[3\]](#)[\[4\]](#) In agrochemistry, pyrimidine derivatives are integral to the formulation of potent and selective herbicides and fungicides, contributing significantly to crop protection and yield enhancement.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Significance of Key Functional Groups

The biological activity and synthetic utility of **4-Chloro-6-isopropylamino-2-methylthiopyrimidine** are dictated by its unique combination of substituents:

- 4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. As a good leaving group, it is susceptible to nucleophilic aromatic substitution, allowing for the straightforward introduction of various functional groups (e.g., amines, ethers, thiols). This reactivity is fundamental to its role as a synthetic intermediate.[\[8\]](#)[\[9\]](#) The presence of chlorine can also enhance biological activity by increasing lipophilicity and modulating binding interactions with target proteins.[\[9\]](#)
- 6-Isopropylamino Group: This group significantly influences the molecule's steric and electronic properties. The bulky isopropyl moiety can provide selectivity in biological systems and increases the compound's lipophilicity, which can improve membrane permeability.
- 2-Methylthio Group: The methylthio ($-\text{SCH}_3$) group is another versatile handle for synthetic modification. It can be oxidized to a more reactive methylsulfinyl ($-\text{SOCH}_3$) or methylsulfonyl ($-\text{SO}_2\text{CH}_3$) group, which can then be displaced by nucleophiles.[\[10\]](#) This provides an alternative site for derivatization, enabling the creation of diverse molecular libraries from a single scaffold.

Physicochemical and Spectroscopic Properties

The precise characterization of **4-Chloro-6-isopropylamino-2-methylthiopyrimidine** is crucial for its application in synthesis and biological screening.

Chemical and Physical Properties

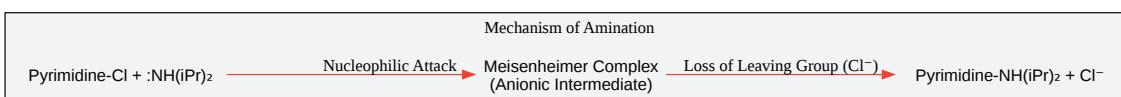
Property	Value	Source
Molecular Formula	C ₈ H ₁₂ ClN ₃ S	(Calculated)
Molecular Weight	217.72 g/mol	(Calculated)
Appearance	Likely a white to off-white solid	Inferred from analogs[6][11]
IUPAC Name	4-chloro-N-isopropyl-2-(methylthio)pyrimidin-6-amine	(Standard nomenclature)

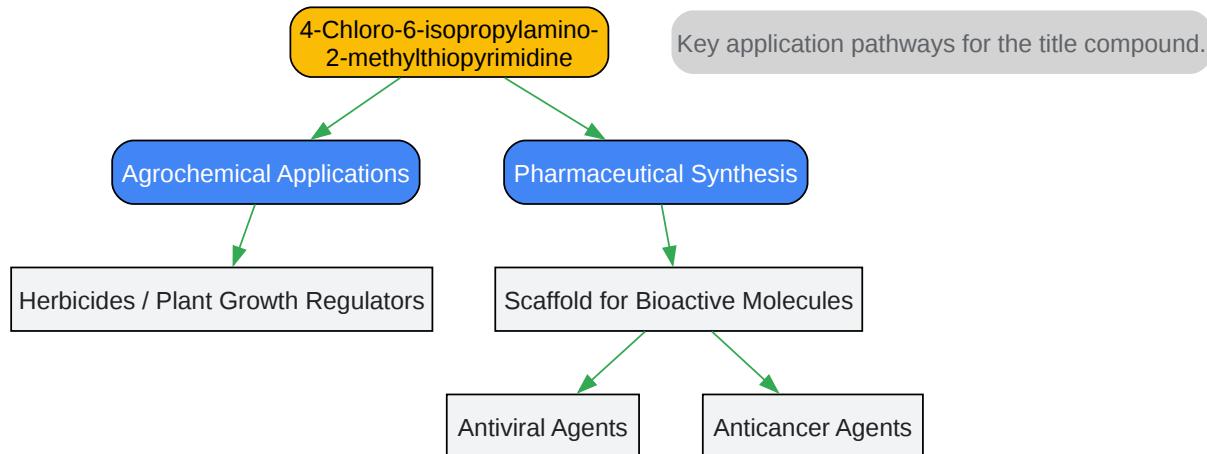
Spectroscopic Profile (Predicted)

While specific experimental data for the title compound is not readily available, a predicted spectroscopic profile can be reliably inferred from closely related structures.[8][12][13]

Technique	Expected Observations
¹ H NMR	Signals corresponding to the isopropyl group (a doublet and a septet), the methylthio group (a singlet), an N-H proton (a broad singlet), and a pyrimidine ring proton (a singlet).
¹³ C NMR	Resonances for the three distinct carbons of the isopropyl group, the methylthio carbon, and the four unique carbons of the pyrimidine ring.
Mass Spec (MS)	A molecular ion peak (M ⁺) at m/z ≈ 217, with a characteristic isotopic pattern (M+2) at ≈ 219 in a ~3:1 ratio, confirming the presence of one chlorine atom.
Infrared (IR)	Characteristic absorption bands for N-H stretching, C-H (aliphatic) stretching, C=N and C=C (aromatic ring) stretching, and C-Cl stretching.

Synthesis and Reaction Mechanisms


The synthesis of **4-Chloro-6-isopropylamino-2-methylthiopyrimidine** is typically achieved through a multi-step process that leverages the differential reactivity of substituents on the pyrimidine core. A common and efficient strategy involves the sequential substitution of a dichlorinated pyrimidine precursor.


Retrosynthetic Analysis and Workflow

The logical disconnection points are the C-Cl and C-N bonds, suggesting a precursor like 4,6-dichloro-2-(methylthio)pyrimidine. This precursor itself can be synthesized from readily available starting materials like thiobarbituric acid.[10]

Mechanism of nucleophilic aromatic substitution.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wjarr.com [wjarr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC pmc.ncbi.nlm.nih.gov
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC pmc.ncbi.nlm.nih.gov
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.com

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
- 12. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7CIN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - 4-chloro-6-methyl-2-(methylthio)pyrimidine (C6H7CIN2S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [4-Chloro-6-isopropylamino-2-methylthiopyrimidine literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593433#4-chloro-6-isopropylamino-2-methylthiopyrimidine-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com